1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound widely used as an intermediate in the preparation of medically important metal chelators, such as DO3A and DOTA. Its significance lies in its ability to form stable complexes with various metal ions.
Synthesis Analysis
The synthesis of this compound involves multiple steps and can yield different derivatives depending on the reaction conditions. For instance, Jagadish et al. (2011) described an efficient synthesis of a related compound, the hydrobromide salt of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Jagadish et al., 2011). Mishra and Chatal (2001) reported the synthesis of bifunctional chelating agents including 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane (Mishra & Chatal, 2001).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in determining the molecular structure of these compounds. For example, the structure of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane was characterized by Jagadish et al. (2011) using this technique (Jagadish et al., 2011).
Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
- Field : Medical Imaging
- Application : This compound is used in the synthesis of nonionic gadolinium chelates, which are useful as contrast agents for MRI . These contrast agents enhance the visibility of internal body structures in MRI, making it easier to differentiate between normal and abnormal tissues .
- Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
- Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .
Magnetic Resonance/Fluorescence Multimodal Imaging
- Field : Biomedical Imaging
- Application : This compound is used in the preparation of gadolinium (III) chelates functionalized carbon quantum dot-based contrast agents for magnetic resonance/fluorescence multimodal imaging . This allows for simultaneous magnetic resonance and fluorescence imaging, providing comprehensive information about biological tissues .
- Method : The compound is used to create gadolinium (III) chelates, which are then functionalized with carbon quantum dots. These are used as contrast agents in magnetic resonance/fluorescence multimodal imaging .
- Results : The use of these contrast agents has enabled simultaneous magnetic resonance and fluorescence imaging, providing more comprehensive information about biological tissues .
Detection of Metal Cations
- Field : Analytical Chemistry
- Application : This compound is used in the design of optical devices for sensing ionic analytes in solution . It is particularly attractive for qualitative and quantitative analysis of metal cations due to their successful employment for biological and environmental purposes .
- Method : The design of this optical device involves the presence of a 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecyl group to hold Eu 3+ for fluorescence emission resource and a bis[(2-pyridyl)methyl]-amino unit as Zn 2+ chelating site, in addition to a quinoxaline moiety acting by antenna effect .
- Results : The use of these optical devices has enabled the detection of metal cations in solution, which is essential for health and environmental issues .
Synthesis of Gadolinium Chelates
- Field : Inorganic Chemistry
- Application : This compound is used in the synthesis of nonionic gadolinium chelates . These chelates are useful as contrast agents for magnetic resonance imaging (MRI) .
- Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
- Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .
Detection of Metal Cations
- Field : Analytical Chemistry
- Application : This compound is used in the design of optical devices for sensing ionic analytes in solution . It is particularly attractive for qualitative and quantitative analysis of metal cations due to their successful employment for biological and environmental purposes .
- Method : The design of this optical device involves the presence of a 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecyl group to hold Eu 3+ for fluorescence emission resource and a bis[(2-pyridyl)methyl]-amino unit as Zn 2+ chelating site, in addition to a quinoxaline moiety acting by antenna effect .
- Results : The use of these optical devices has enabled the detection of metal cations in solution, which is essential for health and environmental issues .
Synthesis of Gadolinium Chelates
- Field : Inorganic Chemistry
- Application : This compound is used in the synthesis of nonionic gadolinium chelates . These chelates are useful as contrast agents for magnetic resonance imaging (MRI) .
- Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
- Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .
properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
CAS RN |
114873-37-9 | |
Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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